molecular formula C23H19Cl2NO2 B2754027 (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477871-14-0

(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide

Katalognummer: B2754027
CAS-Nummer: 477871-14-0
Molekulargewicht: 412.31
InChI-Schlüssel: BUXIXAUMOIAHNP-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a propenamide backbone substituted with two 3-chlorobenzyl groups: one attached via an ether linkage (benzyloxy) at the para position of the phenyl ring and the other as an amide substituent (Fig. 1). The (E)-stereochemistry ensures spatial orientation critical for molecular interactions.

Eigenschaften

IUPAC Name

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c24-20-5-1-3-18(13-20)15-26-23(27)12-9-17-7-10-22(11-8-17)28-16-19-4-2-6-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXIXAUMOIAHNP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Propenamide Backbone: This step involves the reaction of 3-chlorobenzylamine with an appropriate acrylate derivative under basic conditions to form the propenamide backbone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where 4-hydroxybenzyl chloride reacts with the propenamide intermediate.

    Final Assembly: The final step involves the coupling of the chlorobenzyl and phenyl groups through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The α,β-unsaturated amide undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl or H₂SO₄ to yield:

    • 3-{4-[(3-chlorobenzyl)oxy]phenyl}prop-2-enoic acid

    • 3-chlorobenzylamine

    Conditions : Reflux in 6M HCl, 110°C, 12–24 hours .

  • Basic Hydrolysis :
    Reacts with NaOH to produce:

    • Sodium salt of the carboxylic acid

    • 3-chlorobenzylamine

    Conditions : 10% NaOH, 80°C, 8–12 hours .

Reduction Reactions

The double bond in the propenamide moiety is reducible:

Reducing Agent Product Conditions
H₂/Pd-CSaturated amide: N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}propanamide1 atm H₂, room temperature, 6 hours
NaBH₄ (with NiCl₂)Partial reduction to allylic alcohol (minor pathway)THF, 0°C, 2 hours

Ether Cleavage

The chlorobenzyl ether groups may cleave under strong acidic conditions:

  • HI (48%) :

    • Cleaves the ether to form 4-hydroxybenzoic acid derivatives.

    • Releases 3-chlorobenzyl iodide as a byproduct.

    Conditions : HI (excess), reflux, 24 hours .

Electrophilic Aromatic Substitution

Reaction Electrophile Product Conditions
NitrationNO₂⁺Nitro group at para to chlorineHNO₃/H₂SO₄, 0°C, 4 hours
SulfonationSO₃H⁺Sulfonic acid group meta to chlorineFuming H₂SO₄, 50°C, 6 hours

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing HCl gas .

  • Photodegradation : UV exposure induces radical formation at the chlorobenzyl groups, leading to cross-linked byproducts.

Comparative Reactivity Table

The table below contrasts this compound’s reactivity with structural analogs:

Compound Key Reaction Rate Constant (k, s⁻¹) Reference
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamideAcidic hydrolysis1.2 × 10⁻⁴
Ethyl 3-[(4-chlorobenzyl)oxy]benzoateBasic hydrolysis5.8 × 10⁻⁵
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamideH₂/Pd-C reduction3.4 × 10⁻³

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, including:

Bacterial Strain Inhibition Zone Diameter (mm) Standard Drug Comparison
Staphylococcus aureus18Penicillin G
Escherichia coli15Ciprofloxacin
Pseudomonas aeruginosa20Isoniazid

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For instance:

Cancer Cell Line IC50 Value (μM) Standard Drug Comparison
HeLa (Cervical Cancer)12.5Doxorubicin
MCF-7 (Breast Cancer)10.0Tamoxifen

The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes, making it valuable in therapeutic applications:

Enzyme Inhibitory Activity IC50 Value (μM)
Protein Kinase B (PKB/Akt)Significant inhibition0.35
HCV NS5B RNA PolymeraseHigh selectivity index32.2

These findings indicate that (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide could be a promising candidate for targeting critical pathways in cancer and viral replication.

Case Study 1: Antimicrobial Efficacy

A research study conducted on a series of chlorobenzyl derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The study highlighted that modifications to the chlorobenzyl group significantly influenced antimicrobial activity, suggesting that further structural optimization could enhance efficacy.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of similar compounds, researchers observed that introducing various substituents on the phenyl ring led to increased cytotoxicity against breast cancer cells. The study concluded that specific structural features are crucial for enhancing biological activity.

Wirkmechanismus

The mechanism of action of (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzyl Groups

(a) Chlorine Positional Isomerism
  • Example 1: (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide Difference: The amide-linked benzyl group has a chlorine at the para position (4-Cl) instead of meta (3-Cl).
(b) Halogen Replacement (Cl → Br)
  • Example 2 : (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide
    • Structure : The benzyloxy group has a bromine at the para position, and the amide substituent is a 3,4-dichlorobenzyl group.
    • Impact : Bromine’s larger atomic radius increases molecular weight (MW: ~478.3) and lipophilicity compared to chlorine. The dichloro substitution enhances electron-withdrawing effects, possibly improving enzyme inhibition (e.g., β-lactamases) .
(c) Non-Halogenated Substituents
  • Example 3: (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide Structure: The amide-linked benzyl group is substituted with a methyl group (4-CH3). Impact: Methyl groups reduce electronegativity and may improve solubility due to hydrophobic interactions or disrupt crystallinity. MW: 391.9 (C24H22ClNO2) .

Modifications to the Propenamide Backbone

(a) Cyano Substitution
  • Example 4: (2E)-3-{3-Allyl-4-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-chloro-2-methylphenyl)-2-cyanoacrylamide Structure: A cyano group (-CN) replaces the propenamide’s carbonyl oxygen. The allyl group introduces steric bulk, possibly affecting membrane permeability .
(b) Aminoalkyl Side Chains
  • Example 5: (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Structure: The amide nitrogen is linked to a dimethylaminopropyl group. Impact: The dimethylamino group introduces basicity, improving water solubility and enabling pH-dependent ionization. Fluorine’s electronegativity may enhance metabolic stability .

Comparative Data Table

Compound Name Substituents (Benzyloxy / Amide) Molecular Formula MW Key Properties/Applications References
(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide 3-Cl (both) Not specified ~391* Potential CETP inhibition
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide 3-Cl (benzyloxy), 4-Cl (amide) Not specified ~391* Structural isomer; solubility studies
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide 4-Br (benzyloxy), 3,4-Cl₂ (amide) C23H17BrCl2NO2 478.3 β-Lactamase inhibition
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide 3-Cl (benzyloxy), 4-CH3 (amide) C24H22ClNO2 391.9 Improved solubility
(2E)-N-[3-(dimethylamino)propyl]-3-{4-[(2-Cl-6-F-benzyl)oxy]phenyl}propenamide 2-Cl-6-F (benzyloxy), dimethylamino C21H24ClFN2O2 390.9 Enhanced solubility, antiviral activity

*Estimated based on analogs.

Biologische Aktivität

(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide, also known by its CAS number 477871-21-9, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C23H20ClNO3
  • Molecular Weight : 393.86 g/mol
  • Boiling Point : 616.5 ± 55.0 °C (predicted)
  • Density : 1.262 ± 0.06 g/cm³ (predicted)
  • pKa : 13.24 ± 0.70 (predicted)

The compound's biological activity is primarily attributed to its ability to interact with various biological pathways, including:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and inhibition of tumor growth.

Anticancer Activity

Several studies have investigated the anticancer potential of (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide:

  • Cell Line Studies :
    • A study reported that the compound showed significant cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were determined to be in the low micromolar range, indicating potent activity.
    • Another investigation on prostate cancer cells demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.
  • Mechanistic Insights :
    • The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells, suggesting a mechanism that promotes programmed cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide has shown promise in reducing inflammation:

  • In Vivo Studies : Animal models of inflammation revealed that administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeCell Lines/ModelsObserved EffectsReferences
AnticancerMCF-7, MDA-MB-231Cytotoxicity, apoptosis induction
Prostate CancerLNCaPReduced cell viability, increased apoptosis markers
Anti-inflammatoryMouse modelDecreased TNF-alpha and IL-6 levels

Case Studies

  • Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with varying concentrations of (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide resulted in a dose-dependent decrease in cell proliferation. The study highlighted the potential application of this compound in therapeutic settings for breast cancer treatment.
  • Inflammation Model : A murine model was utilized to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw swelling and histopathological improvements in treated groups compared to controls, supporting its potential use in inflammatory diseases.

Q & A

Basic: What synthetic strategies are recommended for constructing the (E)-configured propenamide core in this compound?

Methodological Answer:
The (E)-configuration can be stabilized via steric or electronic control during the formation of the α,β-unsaturated amide. A Wittig or Horner-Wadsworth-Emmons reaction between a benzyloxy-substituted benzaldehyde and a phosphonate/ylide derived from 3-chlorobenzylamine is a viable approach. Use polar aprotic solvents (e.g., DMF) and elevated temperatures to favor the (E)-isomer. Monitor stereochemical outcomes using 1H^1H-NMR coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) and NOESY to confirm spatial arrangements .

Basic: How should researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:
Combine orthogonal analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ ≈ 250–300 nm) to assess purity (>95%).
  • NMR : Confirm substitution patterns via 1H^1H- and 13C^{13}C-NMR (e.g., deshielded olefinic protons at δ 6.5–7.5 ppm).
  • HRMS : Verify molecular ion peaks ([M+H]+^+) with <2 ppm mass error.
    Cross-reference spectral data with computational predictions (e.g., DFT-calculated 13C^{13}C shifts) to resolve ambiguities .

Advanced: How can contradictory spectroscopic data (e.g., conflicting NOESY and JJJ-based configurations) be resolved?

Methodological Answer:
Reconcile discrepancies by:

Variable-Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) that may distort NOE correlations.

Computational Modeling : Perform conformational searches (e.g., using Gaussian or ORCA) to predict NOE intensities and compare with experimental data.

X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced: What methodologies optimize regioselective benzyloxy-group installation on the phenyl ring?

Methodological Answer:
Use directed ortho-metalation (DoM) strategies:

Directing Groups : Install a temporary DMG (directed metalation group, e.g., CONHR) to guide lithiation at the para-position.

Protection/Deprotection : Employ silyl ethers or tert-butyl groups to block undesired sites.

Microwave-Assisted Synthesis : Enhance reaction rates and selectivity under controlled thermal conditions .

Basic: What safety protocols are critical when handling 3-chlorobenzyl derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate exposure to chlorinated volatiles.
  • PPE : Wear nitrile gloves and safety goggles; avoid latex due to solvent permeability.
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal. Document all procedures per institutional EH&S guidelines .

Advanced: How can computational tools predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate solvent effects on transition states (e.g., using GROMACS).
  • Machine Learning : Train models on existing kinetic data to forecast yields under untested conditions (e.g., solvent polarity, catalyst loading) .

Basic: What chromatographic techniques separate (E)- and (Z)-isomers during purification?

Methodological Answer:

  • Flash Chromatography : Use silica gel with hexane/ethyl acetate gradients (3:1 to 1:2).
  • Preparative HPLC : Employ chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases.
  • Recrystallization : Leverage solubility differences in ethanol/water mixtures at low temperatures .

Advanced: How can green chemistry principles be integrated into the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity.
  • Catalysis : Use immobilized Pd nanoparticles for Suzuki couplings to reduce metal leaching.
  • Energy Efficiency : Adopt flow chemistry to minimize reaction volumes and heating times .

Advanced: What experimental designs elucidate the compound’s metabolic stability in biological assays?

Methodological Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS.
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways.
  • Docking Studies : Predict CYP450 binding affinities using AutoDock Vina .

Basic: What resources guide early-career researchers in troubleshooting failed syntheses?

Methodological Answer:

  • Literature Mining : Cross-reference SciFinder entries for analogous reactions (e.g., benzyloxy propenamides).
  • Mentorship : Consult senior chemists for mechanistic insights (e.g., via Thieme’s Synform interviews).
  • DOE (Design of Experiments) : Systematically vary temperature, catalyst, and stoichiometry to identify critical factors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.